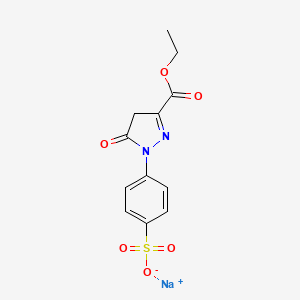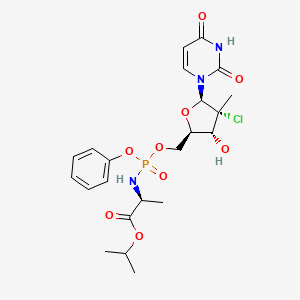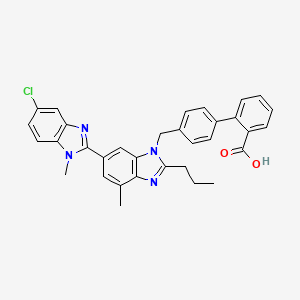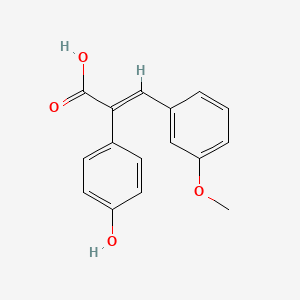
Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate: is a chemical compound with the molecular formula C₁₂H₁₂O₆N₂SNa . This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the condensation of ethyl acetoacetate with hydrazine hydrate, followed by sulfonation with chlorosulfonic acid and neutralization with sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of reactors capable of handling high temperatures and pressures, along with efficient separation and purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a tool in biochemical studies, particularly in enzyme inhibition and protein binding assays. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through specific molecular interactions and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the context in which the compound is used, but it generally involves binding to specific molecular targets and altering their activity.
Comparaison Avec Des Composés Similaires
Sodium benzenesulfonate
Sodium 4-(ethoxycarbonyl)benzenesulfonate
Sodium 4-(3-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
Uniqueness: Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to similar compounds. Its ability to participate in various chemical reactions and its utility in different scientific fields make it a valuable compound.
Propriétés
Numéro CAS |
20514-27-6 |
|---|---|
Formule moléculaire |
C12H12N2NaO6S |
Poids moléculaire |
335.29 g/mol |
Nom IUPAC |
sodium;4-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O6S.Na/c1-2-20-12(16)10-7-11(15)14(13-10)8-3-5-9(6-4-8)21(17,18)19;/h3-6H,2,7H2,1H3,(H,17,18,19); |
Clé InChI |
RFKMSTQFDRBSAM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)O.[Na] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B1494540.png)











